molecular formula C10H12ClNO3S B8660679 N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide

N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide

Cat. No.: B8660679
M. Wt: 261.73 g/mol
InChI Key: ZPOKJQQFXBTSCT-UHFFFAOYSA-N
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Description

N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO3S It is a derivative of methanesulfonamide and features a chloropropanoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide typically involves the reaction of 4-aminophenylmethanesulfonamide with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by minimizing the handling of hazardous reagents and optimizing reaction conditions for higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioethers, and esters.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines and alcohols.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methanesulfonamide moiety can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide: This compound has a similar structure but with a different position of the chlorine atom on the propanoyl group.

  • **N-[4-

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9-4-2-8(3-5-9)10(13)6-7-11/h2-5,12H,6-7H2,1H3

InChI Key

ZPOKJQQFXBTSCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCCl

Origin of Product

United States

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